molecular formula C22H20ClFN2O4S B2690520 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide CAS No. 451500-55-3

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2690520
CAS No.: 451500-55-3
M. Wt: 462.92
InChI Key: AERLFPYQBWRTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and a chlorobenzyl substituent

Scientific Research Applications

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with 2-ethoxyphenylamine: The sulfonamide intermediate is then reacted with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the fluorobenzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-3-fluorobenzamide: Similar structure but with the fluorine atom in a different position.

Uniqueness

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-2-30-21-10-6-5-9-20(21)26-22(27)17-13-16(11-12-19(17)24)31(28,29)25-14-15-7-3-4-8-18(15)23/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLFPYQBWRTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.